molecular formula C12H24N2O2 B11876204 tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate CAS No. 1440962-05-9

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate

Cat. No.: B11876204
CAS No.: 1440962-05-9
M. Wt: 228.33 g/mol
InChI Key: UIGXPQLKWTUBAQ-UHFFFAOYSA-N
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Description

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the diazepane ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a diamine with a tert-butyl ester can lead to the formation of the diazepane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate is unique due to its specific structural features, such as the presence of two methyl groups on the diazepane ring. This structural uniqueness can influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

1440962-05-9

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14/h13H,6-9H2,1-5H3

InChI Key

UIGXPQLKWTUBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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